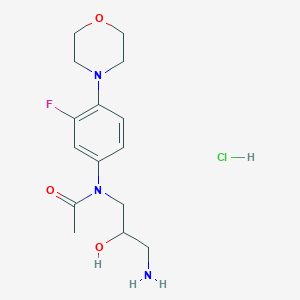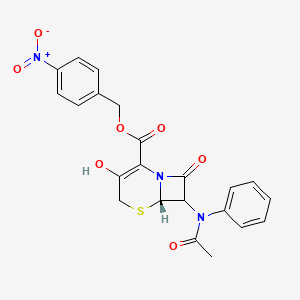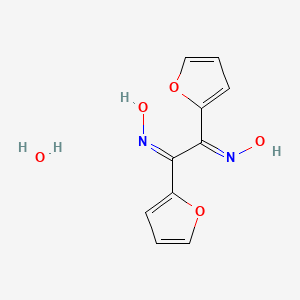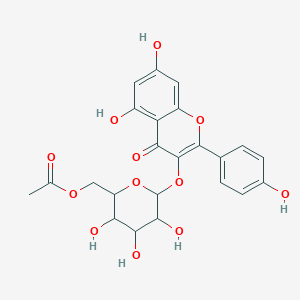
Methyl 16-phenylhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 16-phenylhexadecanoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with a phenyl group attached to the 16th carbon and a methyl ester group at the terminal end
準備方法
Synthetic Routes and Reaction Conditions
Methyl 16-phenylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 16-phenylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 16-phenylhexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Hydrolysis: 16-phenylhexadecanoic acid and methanol.
Reduction: 16-phenylhexadecanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学的研究の応用
Methyl 16-phenylhexadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound can be used in studies of lipid metabolism and as a substrate in enzymatic reactions.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
作用機序
The mechanism of action of methyl 16-phenylhexadecanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can then participate in further metabolic pathways.
類似化合物との比較
Similar Compounds
- Methyl 16-methylheptadecanoate
- Methyl 16-bromohexadecanoate
- Methyl 16-phenylheptadecanoate
Uniqueness
Methyl 16-phenylhexadecanoate is unique due to the presence of the phenyl group at the 16th carbon, which imparts distinct chemical and physical properties compared to other long-chain esters. This structural feature can influence its reactivity and interactions in biological systems, making it a valuable compound for specific applications.
特性
分子式 |
C23H38O2 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
methyl 16-phenylhexadecanoate |
InChI |
InChI=1S/C23H38O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h13,15-16,19-20H,2-12,14,17-18,21H2,1H3 |
InChIキー |
SANIPIXIVJELPX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
![1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-](/img/structure/B12327001.png)






